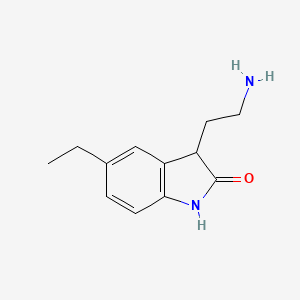

3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound, in particular, has garnered interest due to its structural similarity to neurotransmitters like serotonin and melatonin, which play crucial roles in human physiology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the indole nucleus, which can be derived from various starting materials such as aniline or phenylhydrazine.

Formation of the Indole Ring: The indole ring is formed through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Aminoethyl Group: The aminoethyl group is introduced through a Mannich reaction, where the indole is reacted with formaldehyde and a secondary amine.

Ethyl Substitution: The ethyl group is introduced via alkylation reactions, typically using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and easy purification of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the indole ring .

Wissenschaftliche Forschungsanwendungen

3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential role as a neurotransmitter analog, influencing serotonin and melatonin pathways.

Medicine: Research is ongoing to explore its potential therapeutic effects, including its antioxidant properties and its role in neuroprotection.

Wirkmechanismus

The mechanism of action of 3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets:

Neurotransmitter Receptors: The compound can bind to serotonin and melatonin receptors, influencing mood and sleep regulation.

Antioxidant Activity: It acts as a free radical scavenger, protecting cells from oxidative stress.

Enzyme Inhibition: The compound can inhibit certain enzymes involved in neurotransmitter metabolism, thereby modulating their levels in the brain.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Serotonin (5-Hydroxytryptamine): A neurotransmitter with a similar indole structure, involved in mood regulation.

Melatonin (5-Methoxy-N-acetyltryptamine): A hormone that regulates sleep-wake cycles, also structurally similar.

Tryptamine: A precursor to serotonin and melatonin, sharing the indole nucleus and aminoethyl side chain.

Uniqueness

3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group and dihydroindole structure differentiate it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological effects .

Biologische Aktivität

3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one, a compound with a unique indole structure, has attracted significant attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C12H17N2O, and it features an aminoethyl group and an ethyl substituent that may enhance its interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and neuroprotection. Key areas of investigation include:

- Anticancer Properties : The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. Notably, it acts as a selective inhibitor of sphingosine kinase 2 (SphK2), which plays a crucial role in cancer cell proliferation and survival . This inhibition is significant for various cancer types, including leukemia and breast cancer.

- Neuroprotective Effects : The structural characteristics suggest potential interactions with neurotransmitter systems, which could lead to neuroprotective outcomes. Studies have indicated that it may influence cell proliferation and apoptosis in neuronal cell lines .

While detailed mechanisms for this compound are still under investigation, its structural similarities to other indole derivatives suggest it may interact with neurotransmitter receptors and other cellular pathways. Indole compounds are known to modulate various signaling pathways, including those related to neuroprotection and cancer .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Indole Framework : Starting from appropriate precursors, the indole structure is constructed through cyclization reactions.

- Introduction of Functional Groups : The aminoethyl and ethyl groups are introduced through nucleophilic substitution reactions.

- Hydrochloride Salt Formation : The hydrochloride form enhances solubility in water, facilitating biological assays .

Case Studies

A few notable studies exploring the biological activity of this compound include:

- Cancer Cell Line Studies : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including those derived from breast and lung cancers. The IC50 values were determined to be in the low micromolar range, indicating potent activity .

- Neuroprotection Assessment : Experiments on neuronal cell lines showed that treatment with the compound led to reduced apoptosis under oxidative stress conditions, suggesting its potential as a neuroprotective agent .

Comparison with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₁₂H₁₇N₂O | Anticancer, Neuroprotective |

| 3-Amino-5-methyl-1H-indole | C₉H₉N₃O | Antidepressant |

| 5-Methoxyindole derivatives | Varies | Antimicrobial |

Eigenschaften

IUPAC Name |

3-(2-aminoethyl)-5-ethyl-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-2-8-3-4-11-10(7-8)9(5-6-13)12(15)14-11/h3-4,7,9H,2,5-6,13H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPHTUOLZVICOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=O)C2CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.